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Compound of Interest

Compound Name: KRP-297

Cat. No.: B1673845 Get Quote

An In-depth Review of the Dual PPARα/γ Agonist KRP-297 (MK-0767)

This technical guide provides a detailed overview of the chemical structure, properties, and

biological activity of KRP-297, a potent dual agonist of Peroxisome Proliferator-Activated

Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

This document is intended for researchers, scientists, and drug development professionals

interested in the therapeutic potential of this compound.

Chemical Structure and Identifiers
KRP-297, also known as MK-0767, is a synthetic small molecule belonging to the

thiazolidinedione class of compounds. Its chemical structure is characterized by a central

benzamide core linked to a thiazolidinedione head group and a trifluoromethylphenyl tail.

Chemical Structure:

Figure 1: Chemical structure of KRP-297.

Table 1: Chemical Identifiers of KRP-297
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Identifier Value

IUPAC Name

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-

N-((4-

(trifluoromethyl)phenyl)methyl)benzamide[1]

Synonyms MK-0767, KRP297, L-410198[1]

CAS Number 213252-19-8[1]

Molecular Formula C20H17F3N2O4S[1]

Molecular Weight 438.42 g/mol [1]

SMILES

O=C(NCC1=CC=C(C(F)

(F)F)C=C1)C2=CC(CC3SC(=O)NC3=O)=CC=C

2OC[1]

InChI Key NFFXEUUOMTXWCX-UHFFFAOYSA-N[1]

Physical and Chemical Properties
Detailed experimental data on the physical and chemical properties of KRP-297 are not

extensively reported in publicly available literature. The following table summarizes the

available information.

Table 2: Physical and Chemical Properties of KRP-297

Property Value Source

Appearance Solid powder [1]

Solubility Soluble in DMSO [1]

Storage Condition

Dry, dark, and at 0 - 4°C for

short term (days to weeks) or

-20°C for long term (months to

years)

[1]
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Further experimental determination of properties such as melting point, boiling point, aqueous

solubility, pKa, and logP is recommended for comprehensive characterization.

Biological Activity and Mechanism of Action
KRP-297 is a dual agonist of PPARα and PPARγ, nuclear receptors that play crucial roles in

regulating lipid and glucose metabolism.[2]

PPAR Signaling Pathway
The mechanism of action of KRP-297 involves the activation of both PPARα and PPARγ. Upon

binding to these receptors, KRP-297 induces a conformational change that leads to the

recruitment of co-activator proteins and the formation of a heterodimer with the retinoid X

receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome

proliferator response elements (PPREs) in the promoter regions of target genes, thereby

modulating their transcription.
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Figure 2: Simplified signaling pathway of KRP-297 as a dual PPARα/γ agonist.

Quantitative Biological Activity
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KRP-297 has demonstrated potent agonist activity at both PPARα and PPARγ receptors in

various assays.

Table 3: In Vitro Activity of KRP-297

Assay Type Receptor Subtype EC50 (nM)

Cell-free Assay PPARα 570[2]

PPARγ 135[2]

COS Cell Transactivation

Assay
PPARα 240[2]

PPARγ 95[2]

aP2 Induction (3T3-L1 cells) PPARγ 73[2]

Pharmacokinetics and Metabolism
Pharmacokinetic studies have been conducted in both animals and humans, demonstrating the

systemic exposure and metabolic fate of KRP-297.

Table 4: Pharmacokinetic Parameters of KRP-297 in Humans (Single and Multiple Doses)

Parameter Value

Apparent Terminal Half-life (t1/2) ~36 hours[2]

Time to Reach Steady State ~8 days[2]

The primary site of metabolism for KRP-297 is the thiazolidinedione (TZD) ring.[3][4][5][6][7][8]

In vitro metabolism studies using liver microsomes and hepatocytes from humans, rats, dogs,

and rhesus monkeys have shown that the metabolism is qualitatively similar across these

species. The major biotransformation pathway involves the scission of the TZD ring.[3][5][6]

Experimental Protocols
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Detailed, step-by-step experimental protocols for the synthesis and specific biological assays of

KRP-297 are not readily available in the public domain. The following provides a general

outline based on common methodologies for similar compounds.

Synthesis of KRP-297 (General Approach)
The synthesis of KRP-297 would likely involve a multi-step process. A plausible synthetic route

could start with the appropriate substituted benzoic acid and 4-(trifluoromethyl)benzylamine to

form the benzamide core. This intermediate would then be coupled with a suitably

functionalized thiazolidinedione precursor.
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Figure 3: A generalized workflow for the synthesis of KRP-297.

Note: This is a generalized representation. The actual synthesis would require specific

reagents, catalysts, and reaction conditions that would need to be determined through

experimental optimization.

PPARα/γ Transactivation Assay (General Protocol)
This assay is commonly used to determine the potency of a compound in activating PPAR

receptors.
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Cell Culture: COS-1 cells (or another suitable cell line) are cultured in appropriate media.

Transfection: Cells are transiently transfected with expression vectors for the PPARα or

PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, along with a reporter

plasmid containing a GAL4 upstream activating sequence driving the expression of a

reporter gene (e.g., luciferase).

Compound Treatment: Transfected cells are treated with varying concentrations of KRP-297
or a vehicle control.

Luciferase Assay: After an incubation period, cells are lysed, and luciferase activity is

measured using a luminometer.

Data Analysis: The EC50 values are calculated from the dose-response curves.

In Vivo Efficacy
Preclinical and clinical studies have demonstrated the efficacy of KRP-297 in improving

metabolic parameters.

Table 5: Summary of In Vivo Efficacy of KRP-297
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Animal Model/Study
Population

Dose Key Findings

ob/ob Mice 0.3-10 mg/kg
Normalized hyperglycemia and

hyperinsulinemia.[1]

Hamsters 10-30 mg/kg/day for 9 days

Reductions in serum

cholesterol and triglycerides of

14-35%.[2]

Dogs 0.05-1 mg/kg/day for 14 days
Dose-dependent reductions in

cholesterol.[2]

Healthy Human Volunteers

Single doses (1-80 mg) and

multiple doses (0.3-25 mg/day

for 14 days)

Significant and dose-

dependent reductions in

plasma triglycerides and free

fatty acids. Dose-dependent

decreases in LDL cholesterol,

total cholesterol, and non-HDL

cholesterol after 14 days.[2]

Conclusion
KRP-297 is a potent dual PPARα/γ agonist with a well-characterized in vitro and in vivo profile.

Its ability to concurrently address both dyslipidemia (via PPARα activation) and insulin

resistance (via PPARγ activation) makes it a compound of significant interest for the potential

treatment of type 2 diabetes and other metabolic disorders. This technical guide provides a

foundational understanding of KRP-297 for researchers and drug developers. Further

investigation into its detailed physicochemical properties and the development of specific,

reproducible experimental protocols will be crucial for its continued evaluation and potential

therapeutic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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